4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine
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Description
The compound is a novel human neutral sphingomyelinase 2 (nSMase2) inhibitor . nSMase2 is an enzyme that catalyzes the cleavage of sphingomyelin to phosphorylcholine and ceramide, an essential step in the formation and release of exosomes from cells that is critical for intracellular communication .
Synthesis Analysis
The synthesis of similar compounds has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular formula of the compound is C18H20N6S . The InChI code is InChI=1S/C18H20N6S/c1-10-7-13 (23-24-9-11 (2)20-17 (10)24)15-8-14-18 (25-15)22-16 (21-14)12-3-5-19-6-4-12/h7-9,12,14,19H,3-6H2,1-2H3 .Mechanism of Action
Future Directions
The compound has been identified as the first nSMase2 inhibitor that possesses both favorable pharmacodynamics and pharmacokinetic (PK) parameters, including substantial oral bioavailability, brain penetration, and significant inhibition of exosome release from the brain in vivo . This suggests that it could be a potential therapeutic for Alzheimer’s disease .
properties
IUPAC Name |
[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-12-13(2)24-16(21-12)3-4-17(22-24)26-11-14-5-7-23(8-6-14)18(25)15-9-19-20-10-15/h3-4,9-10,14H,5-8,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJHGKDNAVVDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CNN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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